methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate
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Overview
Description
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is a chemical compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.2 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate: Known for its unique cyclopropyl group, which can influence its biological activity and chemical reactivity.
Methyl 4-amino-6-methylpyrimidine-2-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.
Methyl 4-amino-6-ethylpyrimidine-2-carboxylate: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in this compound can confer unique properties, such as increased rigidity and potential for specific interactions with biological targets. This can make it a valuable compound for research and development in various fields .
Biological Activity
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is a compound belonging to the pyrimidine family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Pyrimidine Derivatives
Pyrimidine derivatives have been extensively studied due to their potential therapeutic applications. They exhibit a range of biological activities including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. The structural features of these compounds often play a crucial role in their biological efficacy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, thereby altering cellular processes. The precise molecular targets can vary based on the context of its application.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic potential of pyrimidine derivatives, which may include this compound. For instance, related compounds have shown significant inhibition of collagen expression in hepatic stellate cells, indicating their potential in treating liver fibrosis .
Table 1: Comparative Antifibrotic Activities of Pyrimidine Derivatives
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound 12m | 45.69 | Inhibits collagen expression |
Compound 12q | 45.81 | Inhibits collagen expression |
This compound | TBD | TBD |
Case Studies and Research Findings
- Study on Hepatic Stellate Cells : A study evaluated several pyrimidine derivatives for their antifibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Among the tested compounds, certain derivatives exhibited better anti-fibrotic activities than established drugs like Pirfenidone. This suggests that this compound could be similarly effective .
- Toxicological Profile : Research indicates that related compounds within the same chemical class have undergone extensive toxicological evaluation. For example, aminocyclopyrachlor, a compound structurally similar to this compound, demonstrated low acute oral toxicity and no mutagenicity in various studies . This profile may extend to this compound.
- Inhibition of Enzymatic Activity : Other studies have reported that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. Compounds showed varied IC50 values against COX enzymes, indicating potential anti-inflammatory properties . The specific activity of this compound in this regard remains to be fully elucidated.
Properties
IUPAC Name |
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)8-11-6(5-2-3-5)4-7(10)12-8/h4-5H,2-3H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFFHOMSILOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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